molecular formula C12H16N2O B096129 5-Methoxygramine CAS No. 16620-52-3

5-Methoxygramine

Cat. No. B096129
Key on ui cas rn: 16620-52-3
M. Wt: 204.27 g/mol
InChI Key: GOERTRUXQHDLHC-UHFFFAOYSA-N
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Patent
US04539410

Procedure details

A solution of 5-methoxygramine (3.96 g) in absolute ethanol (80 ml) with 10% Palladium on carbon (0.40 g) is hydrogenated at atmospheric pressure for 10 hours. The catalyst is removed by vacuum filtration through Hy-Flo and the filtrate is concentrated in vacuo to give an oil which crystallizes on standing to give 5-methoxy-3-methylindole.
Quantity
3.96 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0.4 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
CN([CH2:4][C:5]1[C:9]2[CH:10]=[C:11]([O:14][CH3:15])[CH:12]=[CH:13][C:8]=2[NH:7][CH:6]=1)C>C(O)C.[Pd]>[CH3:15][O:14][C:11]1[CH:10]=[C:9]2[C:8](=[CH:13][CH:12]=1)[NH:7][CH:6]=[C:5]2[CH3:4]

Inputs

Step One
Name
Quantity
3.96 g
Type
reactant
Smiles
CN(C)CC1=CNC2=C1C=C(C=C2)OC
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0.4 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst is removed by vacuum filtration through Hy-Flo
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give an oil which
CUSTOM
Type
CUSTOM
Details
crystallizes

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C2C(=CNC2=CC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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